Cc1nccn1Cc2ccc(N)cc2 .
4-(2-Methylimidazol-1-yl)phenylamine is a compound with the molecular formula and a molecular weight of 173.21 g/mol. This compound is recognized for its utility in various scientific applications, particularly in the fields of organic electronics and medicinal chemistry. It is classified as an arylamine with a methylimidazole substituent, which contributes to its unique chemical properties and biological activities.
This compound can be sourced from various chemical suppliers and research databases, including BenchChem and Sigma-Aldrich, where it is often available in high purity (typically around 95%) for research purposes. The classification of 4-(2-Methylimidazol-1-yl)phenylamine falls under the category of heterocyclic compounds due to the presence of the imidazole ring, which is a five-membered aromatic ring containing nitrogen atoms.
The synthesis of 4-(2-Methylimidazol-1-yl)phenylamine can be accomplished through several methods, including:
The molecular structure of 4-(2-Methylimidazol-1-yl)phenylamine features a phenyl ring attached to a 2-methylimidazole moiety. The structural representation includes:
InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3IEZCMVRWKNEHJB-UHFFFAOYSA-NThis structure indicates that the compound has both aromatic and heterocyclic characteristics, contributing to its reactivity and interaction with biological systems.
4-(2-Methylimidazol-1-yl)phenylamine participates in various chemical reactions:
The mechanism of action for compounds like 4-(2-Methylimidazol-1-yl)phenylamine often involves interactions with biological targets such as enzymes or receptors:
The physical properties of 4-(2-Methylimidazol-1-yl)phenylamine include:
The chemical properties involve:
These properties are crucial for its application in various scientific fields.
4-(2-Methylimidazol-1-yl)phenylamine has several significant applications:
Palladium-catalyzed cross-coupling represents the cornerstone for constructing the C–N bond between imidazole and aniline moieties in 4-(2-methylimidazol-1-yl)phenylamine. Air-stable imidazole-imine palladium complexes have emerged as superior catalysts, leveraging the strong σ-donating capability and rigid architecture of N-arylated imidazole ligands. These complexes facilitate Suzuki–Miyaura couplings between halogenated anilines and 2-methylimidazole-derived boronic esters under ambient atmospheric conditions, achieving yields >90% with catalyst loadings as low as 0.5 mol% [9]. The mechanism proceeds via oxidative addition of aryl halides to Pd(0), transmetalation with boronic acid, and reductive elimination—with the imidazole-imine framework accelerating the rate-determining reductive elimination step.
Table 1: Palladium Catalysts for Imidazole-Phenylamine Coupling
| Catalyst System | Reaction Conditions | Yield Range | Key Advantages |
|---|---|---|---|
| Imidazole-imine Pd complexes | K₂CO₃, EtOH/H₂O, 80°C | 85-97% | Air stability, low Pd leaching |
| Pd/C with triethylsilane | THF, rt, 24h | >95% | Heterogeneous, recyclable |
| Pd(OAc)₂ with phosphine ligands | Toluene reflux, N₂ atmosphere | 70-90% | Broad substrate scope |
Notably, heterogeneous Pd/C systems activated by triethylsilane enable debenzylation and concurrent C–N coupling in a single pot under reducing conditions, streamlining access to the target aniline derivative [8]. This approach circumvents traditional protection/deprotection sequences, enhancing atom economy.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: